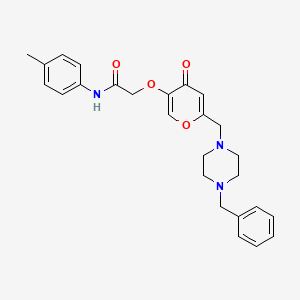

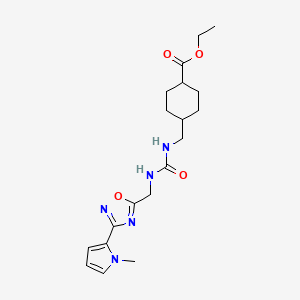

![molecular formula C12H14N2O2S B2433061 4-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]butanoic acid CAS No. 933861-87-1](/img/structure/B2433061.png)

4-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]butanoic acid” is a compound that contains a benzimidazole moiety. Benzimidazoles are one of the important heterocyclic templates for the intensive investigation in chemical sciences due to their well-known applications and interesting biological activity profile .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .Molecular Structure Analysis

The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis

Benzimidazole derivatives are known to display different types of biological activity, such as anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial .Applications De Recherche Scientifique

Chemical Synthesis and Characterization

- Synthesis of Disubstituted Pyrazolo and Imidazo Derivatives : Research demonstrates the synthesis of novel compounds containing the thioether and aryl moieties, starting with 2-hydroxyacetophenone and involving cyclocondensation with various amines, including 1H-benzimidazol-2-amine (Li et al., 2012).

- Development of Benzimidazole Derivatives : Benzimidazole derivatives carrying a pyridine moiety have been synthesized, demonstrating the versatility of this chemical structure in forming new compounds (Prasad et al., 2018).

Biological and Medicinal Applications

- Anti-Helicobacter pylori Agents : Novel structures derived from benzimidazole showed potent and selective activities against the gastric pathogen Helicobacter pylori (Carcanague et al., 2002).

- Antiprotozoal Activity : Benzimidazole derivatives exhibited strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, showing better efficacy than the standard drug, metronidazole (Pérez‐Villanueva et al., 2013).

- Angiotensin II Receptor Antagonism : Benzimidazolecarboxylic acids have been investigated as nonpeptide angiotensin II receptor antagonists, showing promising biological activity (Kubo et al., 1993).

- Antimicrobial and Anti-Inflammatory Properties : Some benzimidazole derivatives have shown considerable antimicrobial and anti-inflammatory activities in pharmacological screenings (Manjula et al., 2011).

Catalyst and Synthetic Applications

- Catalytic Applications in Synthesis : This chemical framework has been used in the green, solvent-free synthesis of tetrasubstituted imidazoles, highlighting its role as a catalyst in chemical reactions (Davoodnia et al., 2010).

Propriétés

IUPAC Name |

4-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-8-4-5-9-10(7-8)14-12(13-9)17-6-2-3-11(15)16/h4-5,7H,2-3,6H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWTWBUJHQMSGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)SCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]butanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

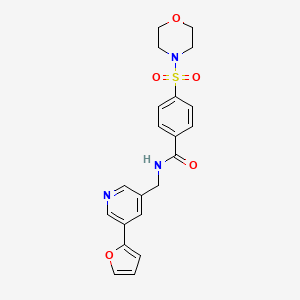

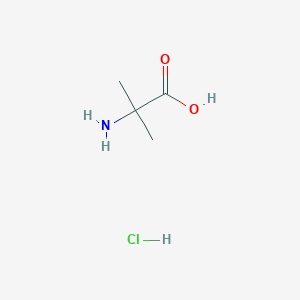

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea](/img/structure/B2432981.png)

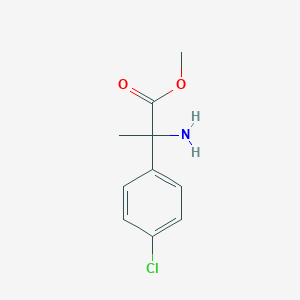

![3-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2432984.png)

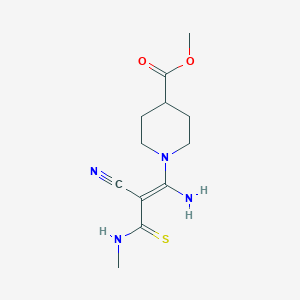

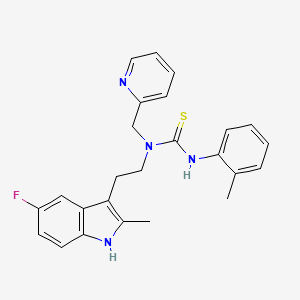

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2432985.png)

![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2432990.png)

![3-({[N-(4-fluorophenyl)carbamoyl]methylthio}methyl)benzoic acid](/img/structure/B2432994.png)

![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2432995.png)

![1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea](/img/structure/B2432999.png)